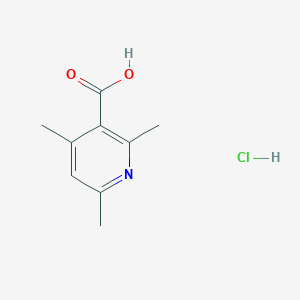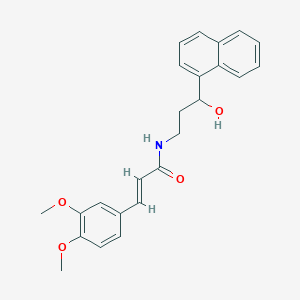
(E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a member of the acrylamide family, which is known for its various biological and pharmacological activities.
作用機序
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and inflammation. This compound has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. Additionally, (E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide has been found to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation and immune responses.
Biochemical and Physiological Effects:
(E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a critical process for the elimination of cancer cells. Additionally, (E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide has been found to reduce the production of pro-inflammatory cytokines, which are known to play a key role in the pathogenesis of various inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of using (E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide in lab experiments is its potent antitumor and anti-inflammatory activities. This compound has been shown to exhibit significant activity against various cancer cell lines and inflammatory disorders, making it a potential candidate for the development of novel therapeutics. However, one of the limitations of using (E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide in lab experiments is its complex synthesis method, which may limit its widespread use in research.
将来の方向性
There are several future directions for the research on (E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide. One potential direction is the development of this compound as a novel therapeutic for the treatment of cancer and inflammatory disorders. Additionally, further studies are needed to investigate the mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide and its potential interactions with other signaling pathways. Furthermore, the synthesis method of this compound can be optimized to make it more accessible for widespread use in research.
合成法
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide is a complex process that involves several steps. The first step involves the preparation of 3-(3,4-dimethoxyphenyl)propionic acid, which is then converted into its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-(naphthalen-1-yl)propan-1-ol in the presence of a base to yield (E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide.
科学的研究の応用
(E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide has been extensively studied for its potential applications in drug development. This compound has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, (E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide has been found to possess potent anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of various inflammatory disorders.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-28-22-12-10-17(16-23(22)29-2)11-13-24(27)25-15-14-21(26)20-9-5-7-18-6-3-4-8-19(18)20/h3-13,16,21,26H,14-15H2,1-2H3,(H,25,27)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXJAYRMPOIZCY-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzyloxy)-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2780489.png)
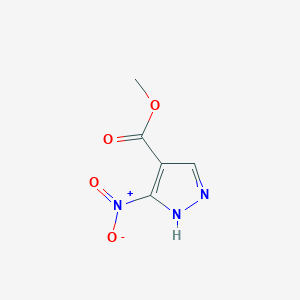
![3-[1-(1H-Pyrazole-5-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2780492.png)
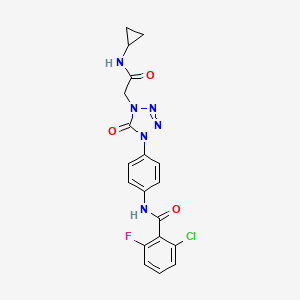
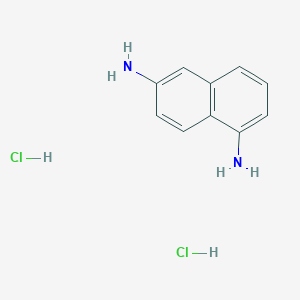
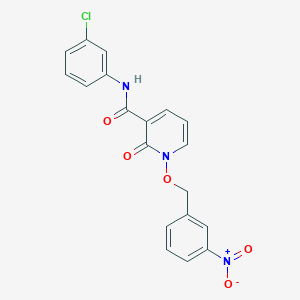
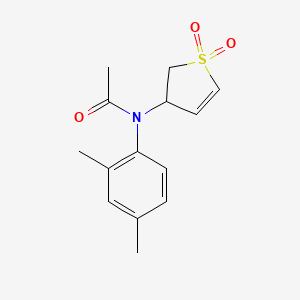
![4-[(4-Fluorosulfonyloxyphenoxy)methyl]-1-methylpyrazole](/img/structure/B2780502.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2780503.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2780505.png)
![2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2780507.png)
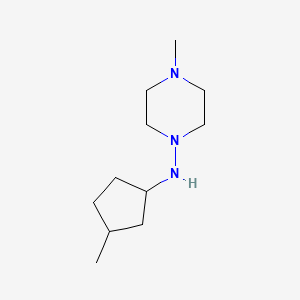
![3-(4-chlorophenyl)-5-methyl-7-(3-methylpiperidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2780509.png)
